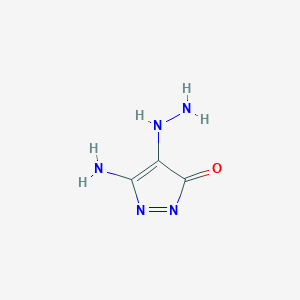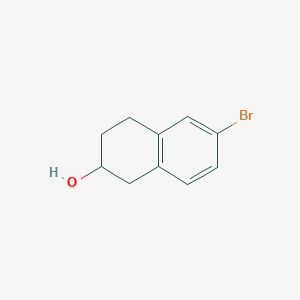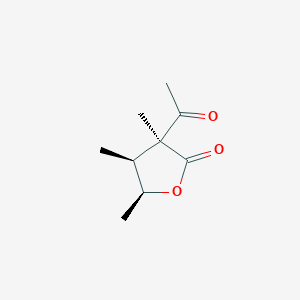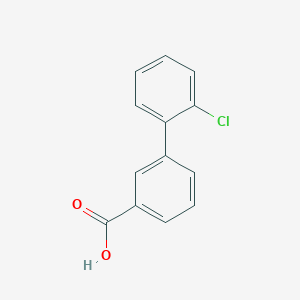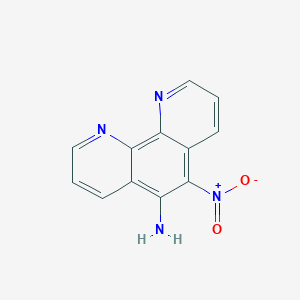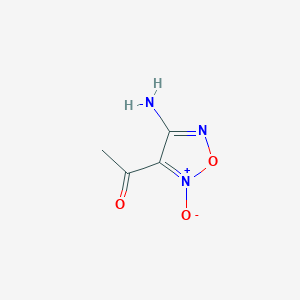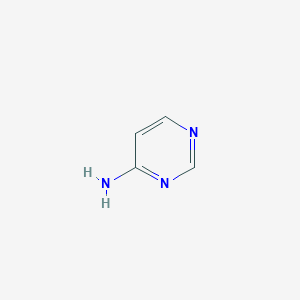
N-Boc-(R)-2-Amino-3-methoxy-1-propanol
Übersicht
Beschreibung
N-Boc-(R)-2-Amino-3-methoxy-1-propanol, also known as Boc-amino-methoxy-propanol, is a versatile and powerful organic compound used in a variety of scientific research and laboratory experiments. It is a chiral molecule composed of a tert-butoxycarbonyl moiety, an amino group, and a methoxy group attached to a propanol backbone. This compound has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals, and is often used as a building block for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
N-Boc-Entschützung
Die N-Boc-Gruppe ist eine der am häufigsten verwendeten Aminschutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Herkömmliche Methoden zur Entfernung der Boc-Gruppe haben Nachteile hinsichtlich hoher Säure, der Verwendung teurer Reagenzien, übermäßiger Mengen an Katalysatoren und schädlicher Lösungsmittel sowie hoher Temperaturen . Daher müssen die Bemühungen schrittweise verstärkt werden, um die Boc-Entfernung praktikabel, sauber und mit minimalen potenziellen Auswirkungen zu gestalten .
Nachhaltige Methode zur N-Boc-Entschützung
Eine effiziente und nachhaltige Methode zur N-Boc-Entschützung wurde unter Verwendung eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure beschrieben, das als Reaktionsmedium und Katalysator verwendet wird . Die angewandten Bedingungen ermöglichen die Entschützung einer großen Vielfalt von N-Boc-Derivaten in exzellenten Ausbeuten .
Kontinuierliche N-Boc-Entschützung von Aminen
Die N-Boc-Entschützung (deBoc) ist eine gängige Reaktion in der pharmazeutischen Forschung und Entwicklung sowie in der Pharmaproduktion . Die Verwendung eines Katalysators senkt die benötigte Reaktionstemperatur, und heterogene Katalysatoren ermöglichen die Durchführung der Reaktion in einem kontinuierlichen Durchflussreaktor mit einem niedrigsiedenden Lösungsmittel .
Verwendung von festen Brønsted-Säure-Katalysatoren
Einfache feste Brønsted-Säure-Katalysatoren wurden verwendet, um eine kontinuierliche N-Boc-Entschützung von Aminen ohne zusätzliche Aufarbeitungsschritte zu erreichen . Unter Verwendung von THF als Lösungsmittel liefert H-BEA-Zeolith hohe Ausbeuten an einer Vielzahl von aromatischen und aliphatischen Aminen, oft in Verweilzeiten von weniger als einer Minute bei 140 °C .
BOC-Schutz von Aminen
Ein grüner und umweltfreundlicher Weg für den nahezu quantitativen BOC-Schutz einer großen Vielfalt von aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen wird in katalysierter und lösemittelfreier Umgebung unter milden Reaktionsbedingungen berichtet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
Wirkmechanismus
Target of Action
N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .
Biochemical Pathways
The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .
Pharmacokinetics
The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .
Action Environment
The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .
Safety and Hazards
Zukünftige Richtungen
Future directions for “N-Boc-®-2-Amino-3-methoxy-1-propanol” could involve the development of more efficient and sustainable methods for N-Boc deprotection. For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJWKLWQJMPMM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183793-49-9 | |
| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


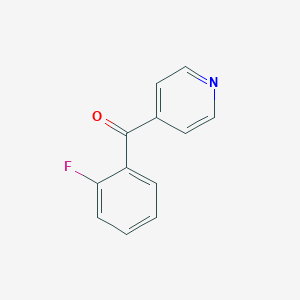

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
